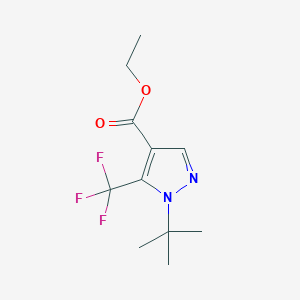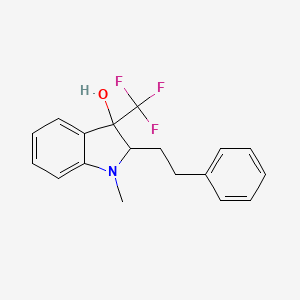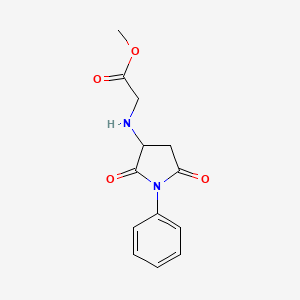
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate, also known as MDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDG is a glycine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a compound that has been explored in various synthetic pathways, contributing to the development of new chemical entities. The synthetic methodologies involving this compound often aim to introduce novel functional groups or to enable the construction of complex molecular architectures. For instance, the compound has been utilized in the synthesis of N,N-bis[2-(1,3-dioxolan-2-yl)ethyl]glycinates, showcasing its versatility in organic synthesis and potential applications in creating biologically active molecules or materials with unique properties (Le Zhi-ping, 2008).
Biological and Medicinal Research In the realm of biological and medicinal research, derivatives of methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate have been synthesized and evaluated for various biological activities. These activities include antimicrobial and antifungal properties, which are critical for developing new therapeutics against resistant strains of bacteria and fungi. For example, research has identified compounds synthesized from reactions involving pyrrolidine derivatives that exhibit significant antimicrobial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (R. Vaickelionienė et al., 2011).
Pharmacological Exploration The compound's derivatives have also been explored for their pharmacological properties, particularly as inhibitors of specific biological targets. This exploration is crucial for drug discovery, providing insights into the compound's mechanism of action and its potential therapeutic benefits. The structure-activity relationship studies, based on modifications of the pyrrolidine ring, contribute to understanding how chemical changes affect biological activity and can lead to the discovery of potent and selective drugs for various diseases (J. Obniska et al., 2020).
Propriétés
IUPAC Name |
methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSLSAFAIQADW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386812 |
Source


|
| Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate | |
CAS RN |
471917-05-2 |
Source


|
| Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

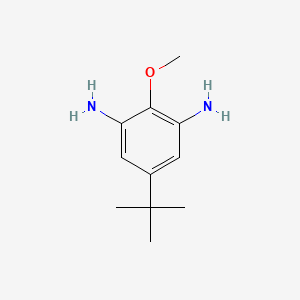



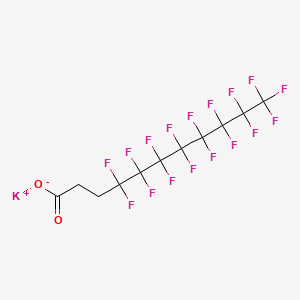
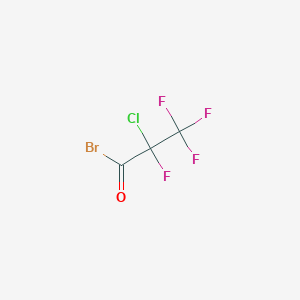

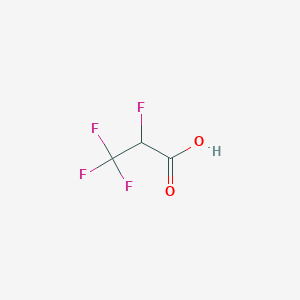


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1351145.png)
